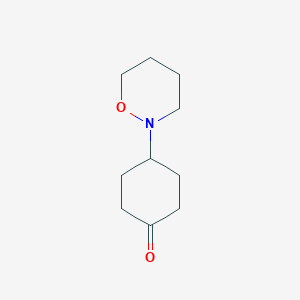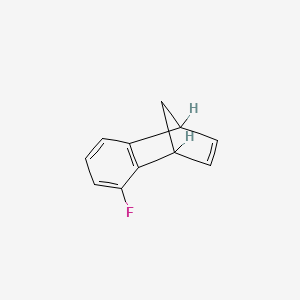
methyl 2-(5-amino-4-methylpyridin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 2-(5-amino-4-methylpyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methyl group, an amino group, and an acetate group attached to a pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-amino-4-methylpyridin-2-yl)acetate typically involves the following steps:
Starting Material: The synthesis begins with 2-methylpyridine, which undergoes a series of reactions to introduce the amino and acetate groups.
Acetylation: The acetate group is introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the amination and acetylation reactions.
Catalysts: Employing catalysts to enhance the reaction rates and yields.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 2-(5-amino-4-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and acetate groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in chemical synthesis and pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
methyl 2-(5-amino-4-methylpyridin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 2-(5-amino-4-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methylpyridine: Shares a similar pyridine structure but lacks the acetate group.
5-Amino-2-methylpyridine: Similar structure with different positioning of the amino and methyl groups.
Uniqueness
methyl 2-(5-amino-4-methylpyridin-2-yl)acetate is unique due to the presence of both amino and acetate groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
methyl 2-(5-amino-4-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-7(4-9(12)13-2)11-5-8(6)10/h3,5H,4,10H2,1-2H3 |
InChI-Schlüssel |
XFPUWWIPDXLSDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1N)CC(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-Chlorobenzyl)-2-(2-hydroxyethyl)-8-(4-morpholinylmethyl)-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B8570028.png)









![4,7-difluoro-3H-imidazo[4,5-c]pyridine](/img/structure/B8570099.png)


![2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol](/img/structure/B8570118.png)
